5-Chloro-N-cyclopropylpyrazin-2-amine
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Overview
Description
5-Chloro-N-cyclopropylpyrazin-2-amine is a chemical compound with the molecular formula C7H8ClN3 and a molecular weight of 169.61 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a chloro group and a cyclopropyl group attached to a pyrazine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-cyclopropylpyrazin-2-amine typically involves the reaction of 5-chloropyrazine-2-carboxylic acid with cyclopropylamine. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using larger reactors and more efficient purification techniques to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-cyclopropylpyrazin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base and a solvent like dichloromethane.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazine derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound.
Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.
Scientific Research Applications
5-Chloro-N-cyclopropylpyrazin-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 5-Chloro-N-cyclopropylpyrazin-2-amine is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving inhibition of certain enzymes or receptors. Further research is needed to elucidate the precise molecular mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-N-cyclopropylpyrazin-2-amine: Similar structure with a chloro group at a different position.
3-Chloro-N-cyclopropylpyrazin-2-amine: Another isomer with the chloro group at the 3-position.
Uniqueness
5-Chloro-N-cyclopropylpyrazin-2-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C7H8ClN3 |
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Molecular Weight |
169.61 g/mol |
IUPAC Name |
5-chloro-N-cyclopropylpyrazin-2-amine |
InChI |
InChI=1S/C7H8ClN3/c8-6-3-10-7(4-9-6)11-5-1-2-5/h3-5H,1-2H2,(H,10,11) |
InChI Key |
PGJFQDNLHXMZNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=CN=C(C=N2)Cl |
Origin of Product |
United States |
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